molecular formula C17H15NO4 B2426987 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate CAS No. 338760-82-0

3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate

Cat. No. B2426987
CAS RN: 338760-82-0
M. Wt: 297.31
InChI Key: JGPRESQJYNPPBS-UHFFFAOYSA-N
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Description

“3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate” is a chemical compound with the CAS Number: 338760-82-0. It has a molecular weight of 297.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15NO4/c1-20-15-4-5-16-13 (8-15)7-14 (11-21-16)17 (19)22-10-12-3-2-6-18-9-12/h2-9H,10-11H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the data I retrieved.

Scientific Research Applications

Synthesis and Analysis

  • Synthesis of Chromene Derivatives

    A study detailed the transformation of Ethyl-3-formyl-6-methoxy-(2H)-chromene-2-carboxylate into N-substituted 1,2-dihydrochromeno[2,3-c]pyrrol-3-ones via a domino reductive amination–lactamization reaction. This synthesis explored isomerization and used HPLC-ECD analysis for stereogenic studies (Tóth et al., 2019).

  • Chromene Compounds in Photochromic Materials

    Research on chromene chromium carbene complexes has contributed to the synthesis of naphthopyran and naphthopyrandione units, which are key in photochromic materials and biologically active natural products (Rawat et al., 2006).

Biological Activity and Therapeutics

  • Antiproliferative Activity

    The antiproliferative activity of synthesized chromene derivatives was demonstrated on the CaCo-2 human epithelial colorectal adenocarcinoma cell line (Tóth et al., 2019).

  • Antibacterial and Antifungal Agents

    A novel series of oxadiazole derivatives containing 2H-chromen-2-one moiety, synthesized from related precursors, were screened for antibacterial and antifungal activities (Mahesh et al., 2022).

Material Science and Fluorescence

  • Fluorescence Properties

    Certain synthesized chromene-carboxylic acids demonstrated excellent fluorescence in ethanol solution and the solid state due to their large conjugated system and various hydrogen bonds (Shi et al., 2017).

  • Quantum Studies and Electronic Properties

    Quantum chemical studies were conducted on (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate, focusing on molecular structure, spectroscopic properties, and nonlinear optical properties (Evecen & Tanak, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

pyridin-3-ylmethyl 6-methoxy-2H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-20-15-4-5-16-13(8-15)7-14(11-21-16)17(19)22-10-12-3-2-6-18-9-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPRESQJYNPPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C(=O)OCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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